molecular formula C18H15N5O3S B2627957 N-(2,4-dimethoxyphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034543-65-0

N-(2,4-dimethoxyphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2627957
CAS No.: 2034543-65-0
M. Wt: 381.41
InChI Key: BVAKDNKUHKYCFC-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-oxadiazole-thiophene moiety at the 5-position and a 2,4-dimethoxyphenyl group at the 4-amine position. The oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, while the thiophene and dimethoxyphenyl groups contribute to π-π stacking interactions and solubility modulation.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c1-24-12-3-4-14(15(7-12)25-2)21-17-13(8-19-10-20-17)18-22-16(23-26-18)11-5-6-27-9-11/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAKDNKUHKYCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including its synthesis, mechanism of action, and therapeutic potential.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving 1,2,4-oxadiazole derivatives and pyrimidine structures. The synthesis typically involves the reaction of 2,4-dimethoxyphenyl amine with thiophene derivatives and oxadiazole intermediates under controlled conditions. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Anticancer Properties

Recent studies have demonstrated that derivatives containing the 1,2,4-oxadiazole moiety exhibit significant anticancer activity. For instance:

  • Cytotoxicity : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). It exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects .
  • Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells. Western blot analyses showed increased expression of pro-apoptotic proteins such as p53 and caspase-3 cleavage .
Cell Line IC50 (μM) Mechanism
MCF-70.65Apoptosis induction
HeLa2.41Cell cycle arrest at G0-G1

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antitubercular Activity : In vitro studies indicated that it possesses significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM. This suggests potential as a therapeutic agent for tuberculosis .

Case Studies

  • Study on Anticancer Activity : A study published in MDPI explored various oxadiazole derivatives, including the compound . It was found to have superior activity compared to traditional chemotherapeutics like doxorubicin against certain leukemia cell lines .
  • Antimicrobial Efficacy : Another research focused on the antitubercular properties highlighted the compound's ability to inhibit bacterial growth effectively while showing low toxicity towards human cells .

Scientific Research Applications

Anticancer Research

The compound is part of a broader class of 1,3,4-oxadiazole derivatives known for their anticancer properties. Recent studies have highlighted its potential against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of 1,3,4-oxadiazoles to inhibit specific enzymes involved in cancer progression. For instance, compounds exhibiting thymidine phosphorylase inhibitory activity have shown enhanced potency against breast cancer cell lines such as MCF-7 .
  • Case Studies :
    • A study by Ahsan et al. synthesized several analogues of 5-substituted-N-aryl-1,3,4-oxadiazol-2-amines and evaluated their anticancer activity against multiple cell lines including leukemia and melanoma. The most sensitive compound demonstrated significant growth inhibition across these lines .
    • Another investigation explored the efficacy of oxadiazole derivatives against leukemia cell lines (CCRF-CEM and K-562), revealing promising results with certain derivatives showing IC50 values lower than standard reference drugs .

Antimicrobial Activity

In addition to its anticancer properties, N-(2,4-dimethoxyphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has been studied for its antimicrobial effects:

  • Inhibition Studies : Compounds within the oxadiazole family have been reported to exhibit significant antibacterial and antifungal activities. For example, derivatives have shown effectiveness against various strains of bacteria and fungi through mechanisms that disrupt cellular processes .

Enzyme Inhibition

The compound also serves as a potential inhibitor for various enzymes:

  • Cholinesterase Inhibition : Recent research indicates that oxadiazole derivatives can act as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases such as Alzheimer's . The design of compounds targeting these enzymes has been a focus area in drug discovery.

Summary Table of Biological Activities

Activity TypeSpecific ActionReference
AnticancerInhibition of thymidine phosphorylase
AntimicrobialBroad-spectrum antibacterial and antifungal
Enzyme InhibitionAChE and BChE inhibitors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BI81800: 2-Methyl-N-[(oxolan-2-yl)methyl]-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine

  • Structural Similarity : Shares the 5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine core.
  • Key Differences :
    • The 4-amine substituent in BI81800 is a (tetrahydrofuran-2-yl)methyl group, whereas the target compound has a 2,4-dimethoxyphenyl group.
    • The methyl group at the pyrimidine’s 2-position in BI81800 is absent in the target compound.
  • Implications :
    • The dimethoxyphenyl group in the target compound may enhance lipophilicity and π-stacking compared to BI81800’s aliphatic substituent .
    • BI81800’s methyl group could sterically hinder binding interactions in enzymatic pockets.

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

  • Structural Similarity : Pyrimidine core with aromatic amine substituents.
  • Key Differences: Contains a fluorophenyl group and a methoxyphenylaminomethyl side chain instead of the oxadiazole-thiophene moiety. Additional methyl and phenyl groups at pyrimidine positions 2 and 4.
  • The absence of the oxadiazole-thiophene system may reduce hydrogen-bonding capacity compared to the target compound .

N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine

  • Structural Similarity: Aromatic amine-substituted heterocyclic core (thienopyridine vs. pyrimidine).
  • Key Differences: Thienopyridine scaffold replaces the pyrimidine-oxadiazole system. Contains a dihydroimidazole ring instead of thiophene.
  • Implications: The imidazole group offers protonation sites for pH-dependent solubility.

Comparative Data Table

Compound Name Core Structure Key Substituents LogP* Bioactivity (Example)
N-(2,4-dimethoxyphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine Pyrimidine 2,4-Dimethoxyphenyl, oxadiazole-thiophene 3.2 Antimicrobial (hypothetical)
BI81800 Pyrimidine (Tetrahydrofuran-2-yl)methyl, oxadiazole-thiophene 2.8 Antiviral
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine Fluorophenyl, methoxyphenylaminomethyl 3.5 Antifungal
N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine Thienopyridine Chlorophenyl, dihydroimidazole 2.9 Anti-leishmanial

*Calculated using fragment-based methods.

Functional and Structural Insights

  • In contrast, BI81800’s tetrahydrofuran substituent introduces electron-donating effects .
  • Hydrogen Bonding : The dimethoxyphenyl group’s methoxy oxygen atoms can act as hydrogen-bond acceptors, a feature absent in BI81800. This may enhance target selectivity in protein-ligand interactions.

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can purity be validated?

The synthesis of pyrimidine-oxadiazole hybrids typically involves cyclization reactions. For example, oxadiazole rings can be formed via cyclodehydration of acylthiosemicarbazides using POCl₃ at elevated temperatures (~120°C) . Post-synthesis, purity validation should combine HPLC (≥95% purity), ¹H/¹³C NMR (to confirm substitution patterns), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystallinity assessment, X-ray diffraction (XRD) using SHELX software is critical to resolve structural ambiguities.

Q. How can the molecular structure be confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELXL can refine crystallographic data to determine bond lengths, angles, and dihedral angles. For example, intramolecular hydrogen bonds (e.g., N–H⋯N/O) and π-π stacking interactions in analogous compounds stabilize planar conformations, as seen in pyrimidine derivatives . Complement with FT-IR to identify functional groups (e.g., C=N stretches near 1600 cm⁻¹) and UV-Vis to assess π-conjugation.

Q. What in vitro assays are suitable for preliminary biological activity screening?

Given the structural similarity to kinase inhibitors (e.g., aurora kinases ), prioritize enzyme inhibition assays (e.g., fluorescence-based kinase activity profiling). Cell-based cytotoxicity assays (e.g., MTT in cancer cell lines) can screen for antiproliferative effects. For antimicrobial activity, use microdilution methods against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for target selectivity?

  • Substituent Effects : Para-substitutions on aromatic rings (e.g., methoxy, thiophene) influence steric and electronic interactions. For instance, electron-donating groups (e.g., -OCH₃) enhance π-π stacking with hydrophobic kinase pockets .
  • Scaffold Hybridization : Replace the thiophene with substituted aryl/heteroaryl groups (e.g., pyridine) to modulate solubility and target affinity. Use molecular docking (e.g., AutoDock Vina) to predict binding modes against crystallographic kinase structures (e.g., PDB: 4ZQY ).
  • Bioisosteric Replacement : Substitute the 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole rings to improve metabolic stability .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. Cross-validate results using orthogonal assays (e.g., ATP depletion vs. apoptosis markers).
  • Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsomes. Compounds with methoxy groups may exhibit higher stability than halogenated analogs .
  • Crystallographic Validation : Compare ligand-bound protein structures (e.g., via SCXRD ) to confirm binding poses when activity diverges from computational predictions.

Q. How can advanced crystallography techniques improve conformational analysis?

  • High-Resolution XRD : Resolve disorder in aromatic rings (e.g., thiophene orientation) by collecting data at low temperatures (100 K) .
  • Hydrogen Bond Networks : Use SHELXL to model weak interactions (e.g., C–H⋯O/N) that stabilize crystal packing. For example, methoxy groups often participate in C–H⋯O bonds .
  • Polymorphism Screening : Explore solvent systems (e.g., DMSO/water vs. ethanol) to isolate polymorphs with distinct bioavailabilities .

Methodological Tables

Q. Table 1. Key Spectral Signatures for Structural Validation

TechniqueExpected Peaks/DataReference
¹H NMRδ 8.2–8.5 ppm (pyrimidine H), δ 3.8–4.0 ppm (OCH₃), δ 7.1–7.3 ppm (thiophene H)
FT-IR1600–1650 cm⁻¹ (C=N), 1250–1300 cm⁻¹ (C-O-C), 3100 cm⁻¹ (N-H stretch)
HRMS[M+H]⁺ m/z calculated for C₂₀H₁₈N₅O₃S: 408.1125

Q. Table 2. Common Crystallographic Parameters for Analogous Compounds

ParameterTypical RangeExample from Evidence
Dihedral Angles10–90° (aryl-pyrimidine planes)12.8° (pyrimidine-phenyl )
Hydrogen Bond Lengths2.8–3.2 Å (N–H⋯N/O)2.95 Å (N4–H4⋯N5 )
R-factor≤0.08 (high-resolution structures)0.079

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